Methyl 5-(4-acetoxy-3-methoxyphenyl)-2-ethyl-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
CAS No.: 617698-49-4
VCID: VC15570335
Molecular Formula: C20H22N2O6S
Molecular Weight: 418.5 g/mol
* For research use only. Not for human or veterinary use.
![Methyl 5-(4-acetoxy-3-methoxyphenyl)-2-ethyl-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate - 617698-49-4](/images/structure/VC15570335.png)
Description |
Methyl 5-(4-acetoxy-3-methoxyphenyl)-2-ethyl-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the class of thiazolopyrimidine derivatives. This compound has garnered significant attention in medicinal chemistry due to its potential biological activities, particularly as an anti-inflammatory and anticancer agent. Its intricate structure, featuring a thiazole ring fused with a pyrimidine structure, is further substituted with functional groups such as an acetoxy group and a methoxy group, contributing to its pharmacological properties. Synthesis of Methyl 5-(4-acetoxy-3-methoxyphenyl)-2-ethyl-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylateThe synthesis of this compound typically involves multi-step organic synthesis techniques. Key reagents used in its synthesis include acetic anhydride for acetoxylation and methyl iodide for methoxylation. Conditions such as temperature control, solvent choice (e.g., dimethyl sulfoxide or ethanol), and reaction time are critical for optimizing yield and purity. Synthesis Steps
Biological Activities and Potential ApplicationsMethyl 5-(4-acetoxy-3-methoxyphenyl)-2-ethyl-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is of interest due to its potential anti-inflammatory and anticancer properties. The compound's complex structure suggests diverse interactions at the molecular level, making it a subject of various synthetic and pharmacological studies. Potential Therapeutic Areas
Chemical Reactivity and Analytical MethodsThe chemical reactivity of this compound can be attributed to the presence of various functional groups. Key reactions may include hydrolysis, esterification, and substitution reactions. Analytical methods such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) are employed to monitor reaction progress and ensure purity. Analytical Techniques
Comparison with Related CompoundsMethyl 5-(4-acetoxy-3-methoxyphenyl)-2-ethyl-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is distinct from other thiazolopyrimidine derivatives due to its specific substituents and resultant biological activities. For example:
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CAS No. | 617698-49-4 | ||||||||
Product Name | Methyl 5-(4-acetoxy-3-methoxyphenyl)-2-ethyl-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate | ||||||||
Molecular Formula | C20H22N2O6S | ||||||||
Molecular Weight | 418.5 g/mol | ||||||||
IUPAC Name | methyl 5-(4-acetyloxy-3-methoxyphenyl)-2-ethyl-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | ||||||||
Standard InChI | InChI=1S/C20H22N2O6S/c1-6-15-18(24)22-17(16(19(25)27-5)10(2)21-20(22)29-15)12-7-8-13(28-11(3)23)14(9-12)26-4/h7-9,15,17H,6H2,1-5H3 | ||||||||
Standard InChIKey | KNWAKBGUWLXKFF-UHFFFAOYSA-N | ||||||||
Canonical SMILES | CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OC)C3=CC(=C(C=C3)OC(=O)C)OC | ||||||||
PubChem Compound | 3153551 | ||||||||
Last Modified | Aug 09 2024 |
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